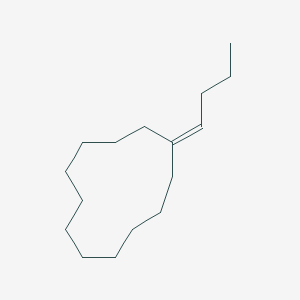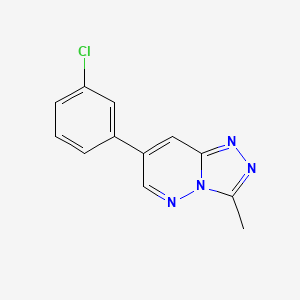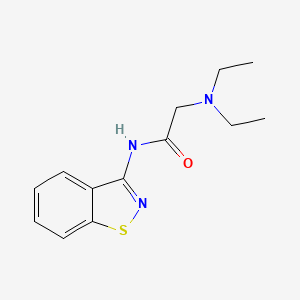
Benzenamine, N-2-propenyl-2-(2-propenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-2-propenyl-2-(2-propenylthio)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an amine group, with additional propenyl and propenylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-2-propenyl-2-(2-propenylthio)- typically involves the reaction of benzenamine with propenyl and propenylthio reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-2-propenyl-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkylated derivatives, and various substituted benzenamine compounds.
Applications De Recherche Scientifique
Benzenamine, N-2-propenyl-2-(2-propenylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which Benzenamine, N-2-propenyl-2-(2-propenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl and propenylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to changes in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-(2-propenyl)-: Similar structure but lacks the propenylthio group.
N-Methylaniline: Contains a methyl group instead of propenyl and propenylthio groups.
N-Ethyl-N-methylcyclopentylamine: Different alkyl substituents on the nitrogen atom.
Uniqueness
Benzenamine, N-2-propenyl-2-(2-propenylthio)- is unique due to the presence of both propenyl and propenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
102968-93-4 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
N-prop-2-enyl-2-prop-2-enylsulfanylaniline |
InChI |
InChI=1S/C12H15NS/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,13H,1-2,9-10H2 |
Clé InChI |
FBUKQPCASPHYFN-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC=CC=C1SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


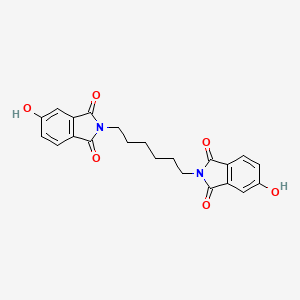
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)


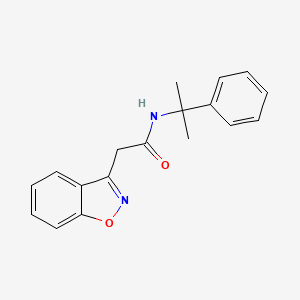


![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)


